![molecular formula C17H14N2OS B2774325 N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide CAS No. 439128-76-4](/img/structure/B2774325.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
作用机制
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been known to interact with various enzymes and receptors, leading to their diverse biological activities .
Biochemical Pathways
Benzothiazole derivatives have been known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
生化分析
Biochemical Properties
The biochemical properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide are still under investigation. It has been found that benzothiazole derivatives, such as this compound, have shown promising results against M. tuberculosis . The exact enzymes, proteins, and other biomolecules it interacts with are still being studied.
Cellular Effects
It has been observed that benzothiazole derivatives can inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . These factors are known for their roles in immune regulation, inflammation, and cell proliferation .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
化学反应分析
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
相似化合物的比较
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Known for its antioxidant and anti-inflammatory activities.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWDCJPNCSHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
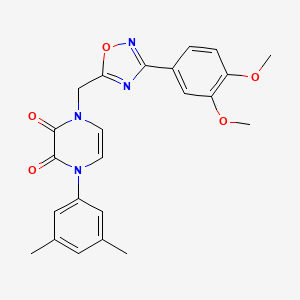
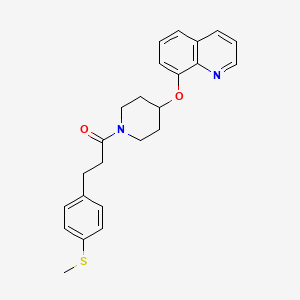
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)
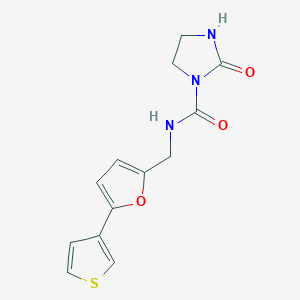
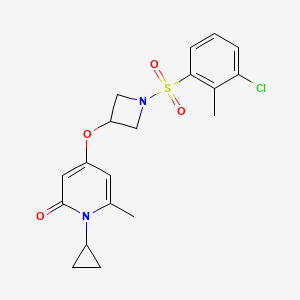
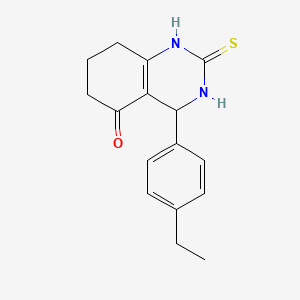
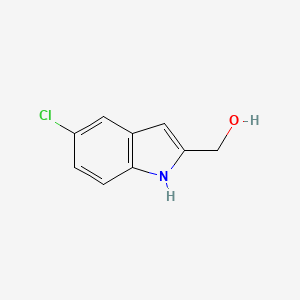
![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/new.no-structure.jpg)
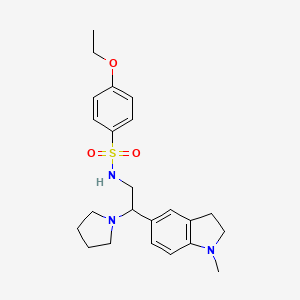
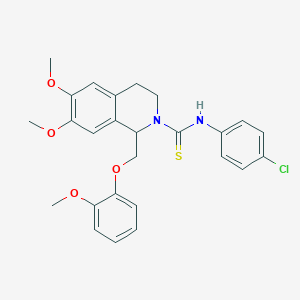
![3-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2774258.png)
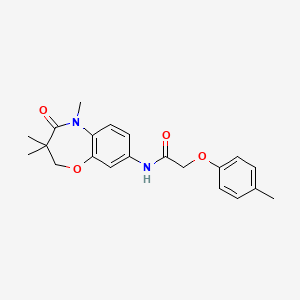
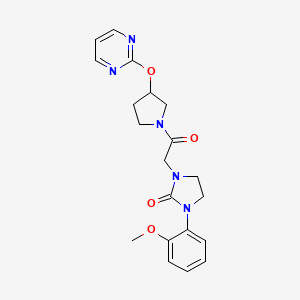
![N-(3,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2774265.png)
